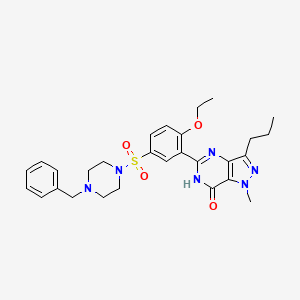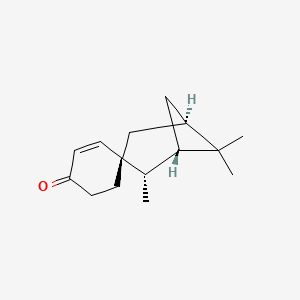
EC 430-460-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EC 430-460-1 is a compound that falls under the category of branched aliphatic-substituted cyclic ketones and polycyclic ketones. This group of compounds is known for their diverse chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The preparation of EC 430-460-1 involves several synthetic routes and reaction conditions. The compound can be synthesized through the reaction of specific ketones with aliphatic substituents under controlled conditions. Industrial production methods often involve the use of advanced chemical reactors and precise temperature and pressure controls to ensure high yield and purity .
Chemical Reactions Analysis
EC 430-460-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
EC 430-460-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry. In biology, it is used in the study of metabolic pathways and enzyme kinetics. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent. In industry, it is used in the production of various chemical products, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of EC 430-460-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression. The specific pathways involved depend on the biological context and the concentration of the compound .
Comparison with Similar Compounds
EC 430-460-1 can be compared with other similar compounds, such as bornan-2-one, trans-menthone, and isomenthone. These compounds share similar chemical structures and properties but differ in their specific substituents and functional groups. For example, bornan-2-one has a similar cyclic ketone structure but with different aliphatic substituents. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
133636-82-5 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.34 |
IUPAC Name |
(1R,3S,4S,5S)-4,6,6-trimethylspiro[bicyclo[3.1.1]heptane-3,4/'-cyclohex-2-ene]-1/'-one |
InChI |
InChI=1S/C15H22O/c1-10-13-8-11(14(13,2)3)9-15(10)6-4-12(16)5-7-15/h4,6,10-11,13H,5,7-9H2,1-3H3/t10-,11+,13-,15-/m0/s1 |
InChI Key |
YBDPZJGWLRHCHO-WJNVRWDZSA-N |
SMILES |
CC1C2CC(C2(C)C)CC13CCC(=O)C=C3 |
Synonyms |
Spiro[bicyclo[3.1.1]heptan-3,1′-[2]cyclohexen]-4′-on, 2,6,6-trimethyl-, [1S-(1.alpha,2.beta,3.beta,5.alpha)]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol](/img/structure/B590454.png)
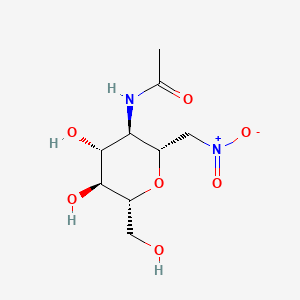
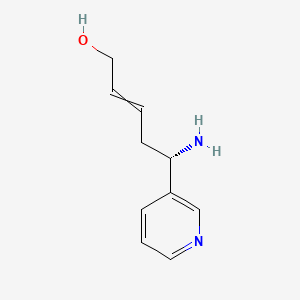
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]](/img/new.no-structure.jpg)

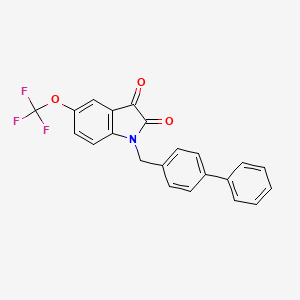
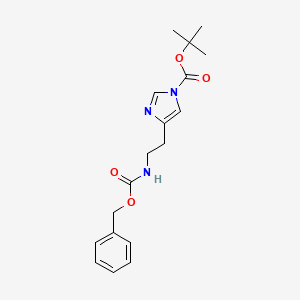
![6-Fluorobenzo[d]thiazol-5-amine](/img/structure/B590469.png)
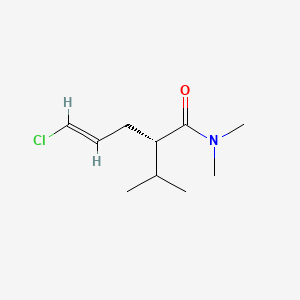
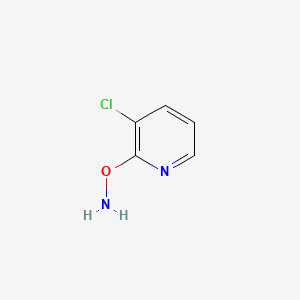
![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
